N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide typically involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form 2-(2-isopropyl-5-methylphenoxy)ethanol. This intermediate is then reacted with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine
- N,N-Diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride
- N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3,5-dinitrobenzamide
Uniqueness
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C21H27NO2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H27NO2/c1-16(2)19-11-9-17(3)15-20(19)24-14-13-22-21(23)12-10-18-7-5-4-6-8-18/h4-9,11,15-16H,10,12-14H2,1-3H3,(H,22,23) |
InChI Key |
MCCXOXHXOBPTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.